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Compound of Interest

Compound Name: Triton X 100

CAS No.: 63869-93-2

Cat. No.: B7826099

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Triton X-100, a non-ionic surfactant, is a cornerstone reagent in laboratories worldwide. Its

utility spans a vast array of applications, from the fundamental task of cell lysis to its nuanced

role in sophisticated immunoassays. This technical guide provides an in-depth exploration of

the core laboratory uses of Triton X-100, complete with quantitative data, detailed experimental

protocols, and visual representations of key processes to empower researchers in their

experimental design and execution.

Core Applications and Physicochemical Properties
Triton X-100's effectiveness stems from its molecular structure, which features a hydrophilic

polyethylene oxide chain and a hydrophobic hydrocarbon group. This amphipathic nature

allows it to disrupt lipid-lipid and lipid-protein interactions within cell membranes without

denaturing most proteins, making it a comparatively mild detergent.[1][2]
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To facilitate experimental design, the following tables summarize key quantitative parameters

for the use of Triton X-100 in various laboratory applications.

Table 1: Recommended Concentrations of Triton X-100 for Common Laboratory Applications
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Application
Recommended
Concentration (% v/v)

Notes

Cell Lysis

General Cell Lysis 0.1 - 1.0%
Effective for a wide range of

cell types.[3]

Mammalian Cells (e.g., HeLa,

CHO)
0.5 - 1.0%

Higher concentrations may be

needed for complete lysis.

Bacterial Cells (e.g., E. coli) 0.1 - 0.5%

Often used in conjunction with

other lysis methods like

sonication.[3]

Immunoassays

ELISA (Wash Buffer) 0.05%

Helps to reduce non-specific

binding and background noise.

[4]

ELISA (Antibody Diluent) 0.01 - 0.05%

Can enhance antibody

penetration and binding

kinetics.

Western Blot (Wash Buffer) 0.05 - 0.1%
Reduces background signal on

the membrane.

Immunofluorescence

Permeabilization 0.1 - 0.5%
Allows antibodies to access

intracellular antigens.

Other Applications

Virus Inactivation (Enveloped

Viruses)
≥0.5%

Used for inactivating lipid-

enveloped viruses in

biopharmaceutical

manufacturing.

Nucleic Acid Hybridization 0.1 - 1.0%

Improves the efficiency and

specificity of nucleic acid

binding.
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Table 2: Comparative Overview of Triton X-100 and Other Common Laboratory Detergents

Detergent Type Key Characteristics
Primary
Applications

Triton X-100 Non-ionic

Mild, non-denaturing,

effective at solubilizing

membrane proteins.[1]

[5]

Cell lysis, protein

extraction,

immunoassays,

immunoprecipitation.

[1]

Sodium Dodecyl

Sulfate (SDS)
Anionic

Strong, denaturing

detergent.

SDS-PAGE,

solubilizing difficult

proteins.[6]

CHAPS Zwitterionic

Mild, non-denaturing,

easily removable by

dialysis.

Solubilizing

membrane proteins

for functional studies,

2D electrophoresis.[7]

NP-40 (Igepal CA-

630)
Non-ionic

Similar to Triton X-

100, but may be less

stringent.

Co-

immunoprecipitation,

lysis of cytoplasmic

membranes.

Tween 20 Non-ionic Very mild detergent.

Primarily used as a

blocking agent and in

wash buffers for

immunoassays.

Table 3: Effect of Triton X-100 on Enzyme Activity
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Enzyme
Effect of Triton X-
100

Concentration
Range (% v/v)

Reference

Mitochondrial

Succinate-Oxidizing

Enzymes

Inhibition of some

activities

(succinate:cytochrome

c reductase, succinate

oxidase, ubiquinol

oxidase)

Not specified [8]

Candida rugosa

Lipase

Increased activity of

free enzyme,

decreased activity of

immobilized enzyme

0.1 - 0.5% [9]

Polyphenol Oxidase

(Plum)

Used in extraction

buffer to aid in

enzyme recovery

1.0% [10]

Bacterial Mono- and

Dioxygenases

Increased activity in

the presence of diesel

oil

Not specified [11]

Carotenoid Cleavage

Dioxygenase
Increased activity up to 9% [12]

Experimental Protocols
This section provides detailed methodologies for key experiments involving Triton X-100.

Protocol 1: Cell Lysis for Protein Extraction and Western
Blotting
This protocol is suitable for the lysis of adherent mammalian cells for subsequent protein

analysis by Western Blotting.

Materials:

Ice-cold Phosphate-Buffered Saline (PBS)
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Ice-cold Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton

X-100

Protease and phosphatase inhibitor cocktail

Cell scraper

Microcentrifuge tubes

Microcentrifuge

Procedure:

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

Aspirate the PBS completely.

Add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the

dish (e.g., 1 mL for a 10 cm dish).

Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled

microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-

chilled microcentrifuge tube.

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA

assay).

The lysate is now ready for downstream applications such as Western Blotting.

Protocol 2: Permeabilization for Immunofluorescence
Staining
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This protocol describes the permeabilization of fixed adherent cells for intracellular antibody

staining.

Materials:

Fixed cells on coverslips or in a multi-well plate

Phosphate-Buffered Saline (PBS)

Permeabilization Buffer: 0.1% (v/v) Triton X-100 in PBS

Procedure:

After fixing the cells with a suitable fixative (e.g., 4% paraformaldehyde), wash the cells three

times with PBS for 5 minutes each.

Aspirate the PBS and add the permeabilization buffer to cover the cells.

Incubate for 10-15 minutes at room temperature.

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes

each.

The cells are now permeabilized and ready for blocking and antibody incubation steps.

Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol outlines the general steps for performing a Co-IP experiment to study protein-

protein interactions.

Materials:

Cell lysate prepared in a non-denaturing lysis buffer (e.g., containing 0.1-1% Triton X-100)

[13]

Primary antibody specific to the "bait" protein

Protein A/G magnetic beads or agarose resin
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Wash Buffer: Lysis buffer with a potentially lower concentration of Triton X-100 (e.g., 0.1%)

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

Pre-clear the cell lysate by incubating it with Protein A/G beads for 1 hour at 4°C to reduce

non-specific binding.

Centrifuge and transfer the supernatant to a new tube.

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at

4°C with gentle rotation.

Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours

at 4°C with gentle rotation to capture the immune complexes.

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads)

and discard the supernatant.

Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend

the beads, pellet them, and discard the supernatant.

After the final wash, remove all residual wash buffer.

Elute the "bait" protein and its interacting partners ("prey") from the beads by adding elution

buffer and heating the sample.

The eluted proteins can then be analyzed by Western Blotting or mass spectrometry.

Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key processes

and workflows involving Triton X-100.
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Stage 1: Partitioning

Stage 2: Saturation and Mixed Micelle Formation

Stage 3: Complete Solubilization
Triton X-100 monomers insert into the lipid bilayer.

Lipid Bilayer Saturated BilayerTriton X-100 Monomer Partitioning

The bilayer becomes saturated with Triton X-100, leading to the formation of lipid-detergent mixed micelles.

Mixed MicelleSolubilization

Mixed Micelles

At high concentrations, the entire membrane is solubilized into mixed micelles.

Click to download full resolution via product page

Caption: The three-stage model of membrane solubilization by Triton X-100.[14][15]
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Caption: A typical workflow for a Co-Immunoprecipitation (Co-IP) experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Triton X-100: A Comprehensive Technical Guide for
Laboratory Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7826099/docs#triton-x-100-a-comprehensive-
technical-guide-for-laboratory-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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